molecular formula C27H26F3N3O11 B3326178 Unii-TD2G64J9XN CAS No. 2365156-60-9

Unii-TD2G64J9XN

Cat. No.: B3326178
CAS No.: 2365156-60-9
M. Wt: 625.5 g/mol
InChI Key: ADNKJYGVXJPWAW-JKLDJCBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-TD2G64J9XN is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring regulatory consistency and interoperability across databases .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N3O11/c28-9-3-14(29)12(15(30)4-9)6-31-24(38)13-7-32-8-16-33(10-1-2-11(5-10)42-16)25(39)17(32)22(18(13)34)43-27-21(37)19(35)20(36)23(44-27)26(40)41/h3-4,7,10-11,16,19-21,23,27,35-37H,1-2,5-6,8H2,(H,31,38)(H,40,41)/t10-,11+,16+,19-,20-,21+,23-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNKJYGVXJPWAW-JKLDJCBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)NCC6=C(C=C(C=C6F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)NCC6=C(C=C(C=C6F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365156-60-9
Record name Bictegravir glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365156609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BICTEGRAVIR GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD2G64J9XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BICTEGRAVIR GLUCURONIDE involves the glucuronidation of BICTEGRAVIR. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .

Industrial Production Methods

Industrial production of BICTEGRAVIR GLUCURONIDE follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Comparison with Similar Compounds

Table 1: Molecular Properties of UNII-TD2G64J9XN and Similar Compounds

Parameter This compound* CAS 65079-19-8 (N,N-2-dimethylquinolin-6-amine) CAS 905306-69-6 (C7H10N2O)
Molecular Formula Not specified C10H10N2 C7H10N2O
Molecular Weight Not specified 158.20 g/mol 138.17 g/mol
Synthesis Yield Not specified 39% (via alkylation with CH3I) 30–69% (two methods)
Solubility Not specified Moderate (EtOAc-soluble) Highly water-soluble
Hazard Profile Not specified H302, H315, H319, H335 H315, H319, H335

*Note: Direct data for this compound is unavailable; inferred comparisons are based on structurally related compounds.

Key Observations:

Synthesis Efficiency: CAS 65079-19-8 is synthesized via alkylation of 2-methylquinolin-6-amine with CH3I in DMF, yielding 39% . CAS 905306-69-6 achieves higher yields (69%) using HATU-mediated coupling in tetrahydrofuran (THF) . Method optimization (e.g., solvent choice, catalyst) significantly impacts yield, a critical factor for industrial scalability.

Physicochemical Properties: CAS 905306-69-6 exhibits high water solubility and non-BBB permeability, making it suitable for peripheral therapeutic applications .

Safety Profiles :

  • Both compounds share hazards related to skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Table 2: Research Findings for Analogous Compounds

Compound Key Research Findings Reference
CAS 65079-19-8 Used as a precursor in heterocyclic chemistry; derivatives explored for antimicrobial activity.
CAS 905306-69-6 Studied for high GI absorption and non-CYP inhibition, suggesting metabolic stability in drug design.
Zn(II) Complexes Quantum-chemical studies reveal stable coordination with amino/aquo ligands, relevant to catalytic applications.
Thiadiazole Derivatives Competitive donor atom coordination observed, impacting metal-organic framework (MOF) design.

Insights:

  • Drug Development: The non-BBB permeability of CAS 905306-69-6 highlights its suitability for peripheral targets, while CAS 65079-19-8’s structure aligns with quinoline-based antivirals or antimalarials .

Critical Analysis of Limitations

  • Data Gaps : Direct experimental data for this compound (e.g., spectral profiles, bioactivity) are absent, necessitating extrapolation from analogues.
  • Synthetic Challenges : Low yields (e.g., 30% for CAS 905306-69-6) underscore the need for method refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-TD2G64J9XN
Reactant of Route 2
Unii-TD2G64J9XN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.